![molecular formula C20H17FN2O3S B2831267 N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide CAS No. 896314-90-2](/img/structure/B2831267.png)
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
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Overview
Description
“N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a sulfonamide group (-SO2NH2) is also noted, which is a functional group that is often found in antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, naphthalene, and sulfonamide groups, as well as the fluorophenyl group . The pyrrolidine ring would contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms of the ring . The sulfonamide group could potentially undergo reactions involving the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group could influence its solubility in various solvents .Scientific Research Applications
Magnetic Anisotropy in Cobalt(II) Complexes
Research conducted by Wu et al. (2019) investigated cobalt(II) complexes where systematic substitution on the sulfonamide ligand led to variations in the CoN4 coordination geometry. This study highlighted how magnetic anisotropy is subtly correlated with coordination geometry, influenced by peripheral substituted groups (Wu et al., 2019).
Protein Binding Mechanisms
Jun et al. (1971) utilized a fluorescent probe, a derivative of naphthalene-sulfonamide, to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This approach offered insights into the hydrophobic nature of the binding mechanism (Jun et al., 1971).
PET Imaging Agents
Wang et al. (2008) synthesized carbon-11 labeled naphthalene-sulfonamides as potential PET imaging agents for human CCR8, showcasing the application of such compounds in visualizing biological processes in vivo (Wang et al., 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-16-6-8-18(9-7-16)23-13-17(12-20(23)24)22-27(25,26)19-10-5-14-3-1-2-4-15(14)11-19/h1-11,17,22H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPNYYHAFNVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
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